![molecular formula C12H25NO7 B1664903 Amino-PEG5-CH2CO2H CAS No. 141282-35-1](/img/structure/B1664903.png)
Amino-PEG5-CH2CO2H
Overview
Description
Amino-PEG5-CH2CO2H is a polyethylene glycol derivative containing an amino group and a terminal carboxylic acid group. The hydrophilic polyethylene glycol spacer increases the solubility of the compound in aqueous media. The amino group is reactive with carboxylic acids, activated N-hydroxysuccinimide ester, and carbonyls (ketone, aldehyde), while the terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide to form a stable amide bond .
Mechanism of Action
Target of Action
Amino-PEG5-CH2CO2H is a PEG derivative containing an amino group with a terminal carboxylic acid . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), which can react with the amine group .
Mode of Action
The amine group in this compound is reactive with its targets, forming a stable amide bond in the presence of activators such as EDC or DCC . This interaction results in the formation of new compounds, expanding the range of potential applications for this PEG derivative.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of activators like EDC or DCC is necessary for the compound to form stable amide bonds . Additionally, the compound’s solubility in aqueous media suggests that it may be more effective in such environments
Biochemical Analysis
Biochemical Properties
Amino-PEG5-CH2CO2H plays a significant role in biochemical reactions, particularly in the formation of stable amide bonds. The amino group of this compound is reactive with carboxylic acids, activated N-hydroxysuccinimide esters, and carbonyl groups (such as ketones and aldehydes). The terminal carboxylic acid can react with primary amine groups in the presence of activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide to form stable amide bonds . These reactions are crucial in the conjugation of proteins, peptides, and other biomolecules, facilitating the study of protein-protein interactions, enzyme kinetics, and drug delivery systems.
Cellular Effects
This compound influences various cellular processes by enhancing the solubility and stability of conjugated biomolecules. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by modifying the surface properties of proteins and other biomolecules. For instance, the pegylation of proteins with this compound can reduce immunogenicity and increase circulation time in vivo, thereby improving the efficacy of therapeutic proteins . Additionally, this compound can facilitate the delivery of drugs and other therapeutic agents to specific cellular targets, enhancing their therapeutic potential.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable amide bonds with various biomolecules. The amino group of this compound reacts with carboxylic acids, activated N-hydroxysuccinimide esters, and carbonyl groups to form covalent bonds . This covalent attachment can alter the physicochemical properties of the conjugated biomolecules, such as their solubility, stability, and bioavailability. Additionally, the pegylation of proteins with this compound can shield them from proteolytic degradation and reduce their immunogenicity, thereby enhancing their therapeutic efficacy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under standard storage conditions, but its stability can be affected by factors such as temperature, pH, and the presence of reactive species . Long-term studies have shown that the pegylation of proteins with this compound can lead to sustained therapeutic effects by increasing the circulation time and reducing the immunogenicity of the conjugated proteins . The degradation of this compound over time can affect the stability and efficacy of the conjugated biomolecules.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance the solubility and stability of conjugated biomolecules without causing significant toxicity . At high doses, this compound can cause adverse effects such as immunogenic reactions and toxicity . Studies in animal models have shown that the optimal dosage of this compound depends on factors such as the type of biomolecule being conjugated, the route of administration, and the target tissue .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the metabolism of polyethylene glycol derivatives. The metabolism of this compound involves the enzymatic cleavage of the polyethylene glycol chain and the subsequent degradation of the amino and carboxylic acid groups . Enzymes such as esterases and amidases play a crucial role in the metabolism of this compound, facilitating its breakdown and elimination from the body . The metabolic pathways of this compound can affect its bioavailability, efficacy, and toxicity.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The hydrophilic nature of this compound allows it to be readily absorbed and distributed in aqueous environments . Transporters and binding proteins can facilitate the uptake and distribution of this compound within cells, affecting its localization and accumulation . The distribution of this compound can influence its therapeutic efficacy and toxicity, as well as its interactions with cellular targets.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the pegylation of proteins with this compound can direct them to specific subcellular locations, enhancing their therapeutic potential . The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino-PEG5-CH2CO2H typically involves the following steps:
Polymerization of Ethylene Glycol: The initial step involves the polymerization of ethylene glycol to form polyethylene glycol.
Functionalization: The terminal hydroxyl groups of polyethylene glycol are then functionalized to introduce the amino group and the carboxylic acid group.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization reactors and precise control of reaction conditions to ensure the desired molecular weight and functional group distribution. The process may include:
Continuous Polymerization: Utilizing continuous polymerization techniques to achieve consistent product quality.
Purification: Employing methods such as dialysis, ultrafiltration, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Amino-PEG5-CH2CO2H undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with activated esters.
Condensation Reactions: The carboxylic acid group can react with amines to form amide bonds in the presence of coupling agents.
Common Reagents and Conditions
N-Hydroxysuccinimide Esters: Used for activating carboxylic acids to facilitate nucleophilic substitution.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: A coupling agent used to promote amide bond formation.
Major Products
Amide Derivatives: Formed through the reaction of the amino group with carboxylic acids.
Ester Derivatives: Formed through the reaction of the carboxylic acid group with alcohols.
Scientific Research Applications
Drug Delivery Systems
Amino-PEG5-CH2CO2H is extensively used as a linker in drug delivery systems. Its hydrophilic nature increases the solubility and stability of therapeutic agents, allowing for improved bioavailability. The compound can be conjugated to drugs to enhance their circulation time in vivo, thereby increasing their therapeutic efficacy.
Bioconjugation
The compound serves as an effective tool for bioconjugation, enabling the attachment of proteins, peptides, and other biomolecules. This application is particularly valuable in developing antibody-drug conjugates (ADCs), where it links cytotoxic drugs to antibodies for targeted therapy. The ability to form stable amide bonds with biomolecules allows for precise control over the conjugation process, leading to enhanced pharmacokinetics and reduced immunogenicity .
Surface Modification
This compound is employed in surface modification techniques to improve biocompatibility and reduce non-specific binding on various substrates. By modifying surfaces with this compound, researchers can enhance the performance of biosensors and other biomedical devices by ensuring better interaction with biological systems.
Case Studies
Comparison with Similar Compounds
Similar Compounds
- Amino-PEG2-CH2CO2H
- Amino-PEG4-CH2CO2H
- Amino-PEG6-CH2CO2H
- Amino-PEG8-CH2CO2H
Uniqueness
Amino-PEG5-CH2CO2H is unique due to its specific chain length, which provides an optimal balance between solubility and reactivity. The presence of both amino and carboxylic acid functional groups allows for versatile conjugation possibilities, making it a valuable tool in various applications .
Biological Activity
Amino-PEG5-CH2CO2H is a polyethylene glycol (PEG) derivative that has gained attention in bioconjugation and drug delivery due to its unique structural features and biological activity. This article explores its properties, applications, and relevant research findings.
Chemical Structure and Properties
This compound consists of a PEG backbone with an amino group and a carboxylic acid group at the terminal ends. Its molecular formula is , with a molecular weight of approximately 243.32 g/mol. The presence of both the amino and carboxylic acid groups allows for versatile chemical reactivity, making it suitable for various biological applications.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to form stable conjugates with biomolecules. This is facilitated through the following mechanisms:
- Amide Bond Formation : The amino group can react with carboxylic acids or activated esters to form stable amide bonds, which are crucial in bioconjugation strategies.
- Click Chemistry : The compound can participate in click chemistry, particularly in forming triazole linkages when reacting with alkyne-containing molecules. This reaction is highly efficient and produces minimal by-products, enhancing drug development processes .
Applications in Drug Delivery and Bioconjugation
This compound has several important applications in the fields of drug delivery and bioconjugation:
- Antibody-Drug Conjugates (ADCs) : It serves as a linker in ADCs, connecting cytotoxic drugs to antibodies, thereby allowing targeted therapy that minimizes side effects on healthy tissues .
- Targeted Protein Degradation : The compound is utilized in PROTAC (proteolysis-targeting chimeras) technology, where it links ligands to E3 ligases for targeted degradation of specific proteins .
- Biomolecule Probes : Researchers use this compound to create novel probes for imaging or therapeutic applications due to its hydrophilicity and reactivity .
Case Study 1: Antibody-Drug Conjugate Development
In a study focusing on ADCs, this compound was used as a linker between a monoclonal antibody and a cytotoxic drug. The resulting conjugate demonstrated enhanced targeting capabilities towards cancer cells while significantly reducing off-target toxicity. The study highlighted the importance of linker stability and solubility in improving therapeutic efficacy .
Case Study 2: PROTAC Applications
Another investigation explored the use of this compound in PROTAC development. By linking a ligand that recruits E3 ligases to a target protein, researchers achieved efficient degradation of the protein within cellular environments. This study emphasized how variations in linker length and composition can affect the degradation efficiency, showcasing this compound's flexibility as a building block .
Comparative Analysis with Similar Compounds
The following table compares this compound with other PEG derivatives commonly used in bioconjugation:
Compound Name | Functional Groups | Unique Features |
---|---|---|
This compound | Amine, Carboxylic Acid | Versatile linker for ADCs and PROTACs |
Azido-PEG5-NHS | NHS Ester | Reactive towards amines for bioconjugation |
PEG5-(CH2CO2H)₂ | Carboxylic Acid | Increased solubility; used for stable amide bond formation |
Properties
IUPAC Name |
2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO7/c13-1-2-16-3-4-17-5-6-18-7-8-19-9-10-20-11-12(14)15/h1-11,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGSSZVORHCAFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.